2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-8-4-3-5-19-12(8)16-13(17-14(19)21)23-7-11(20)15-10-6-9(2)22-18-10/h3-6H,7H2,1-2H3,(H,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKHKPHATUIYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrido[1,2-a][1,3,5]triazin core
- Thioether linkage
- Isoxazole moiety
These structural components contribute to its biological properties and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The thioether group may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The isoxazole ring could act as a ligand for various receptors, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies show that derivatives containing a pyrido-triazine core demonstrate broad-spectrum antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5f | 50 | Mycobacterium smegmatis |
| 5d | 0.91 | Escherichia coli |
Anticancer Activity
Similar compounds have been investigated for their anticancer potential. The presence of the pyrido-triazine structure is associated with:
- Inhibition of Tumor Cell Proliferation : Compounds with this scaffold have shown promising results in inhibiting the growth of various cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Key observations include:
- Substituents on the Pyridine Ring : The presence of electron-withdrawing groups enhances antibacterial activity.
- Thioether Group : This moiety is critical for enzyme binding and inhibition .
Study 1: Antibacterial Evaluation
A study evaluated a series of pyrido[1,2-a][1,3,5]triazine derivatives against drug-resistant bacteria. The most potent derivative exhibited an MIC of 0.91 µg/mL against E. coli, indicating strong potential for treating resistant infections .
Study 2: Anticancer Properties
In another investigation, compounds based on the triazine scaffold were tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 25 µM, suggesting effective anticancer properties .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests that it may exhibit significant pharmacological properties. Research into similar pyrido[1,2-a][1,3,5]triazin derivatives has indicated potential applications in:
- Antimicrobial Activity : Compounds with similar triazine structures have shown effectiveness against various bacterial strains, making this compound a candidate for further investigation in antibiotic development.
- Anticancer Properties : Some derivatives of pyrido compounds have been linked to cytotoxic effects on cancer cells. Studies could focus on the compound's ability to inhibit tumor growth and its mechanisms of action.
Agricultural Chemistry
Given the increasing need for effective agrochemicals, this compound may also serve as a:
- Fungicide or Herbicide : The presence of sulfur and nitrogen in the structure may contribute to bioactivity against plant pathogens. Initial studies could explore its efficacy in controlling fungal diseases in crops.
Biochemical Research
The unique combination of isoxazole and pyridine moieties opens avenues for:
- Enzyme Inhibition Studies : Investigating how this compound interacts with specific enzymes could provide insights into its potential as a biochemical tool or therapeutic agent.
- Receptor Binding Studies : Understanding its binding affinity to various biological receptors could elucidate its role in cellular signaling pathways.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | |
| Compound B | Structure B | Anticancer | |
| Compound C | Structure C | Herbicidal |
Case Study 1: Antimicrobial Activity
A study on related pyrido compounds demonstrated a strong inhibitory effect against Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, suggesting that modifications to the thio group in our target compound could enhance activity.
Case Study 2: Anticancer Effects
Research published in Journal of Medicinal Chemistry highlighted that derivatives similar to our compound exhibited selective cytotoxicity against breast cancer cell lines. The study proposed that the isoxazole moiety plays a crucial role in enhancing cytotoxic effects through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
